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Abstract

NK7-902 is a novel molecular glue degrader that potently and selectively induces the
degradation of NIMA-related kinase 7 (NEK7), a protein implicated in the activation of the
NLRP3 inflammasome. This technical guide provides an in-depth overview of the structural and
molecular basis of NK7-902's mechanism of action. We will detail the key structural interactions
that facilitate the formation of a ternary complex between NEK7, NK7-902, and the E3 ubiquitin
ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent
proteasomal degradation of NEK7. This guide includes a compilation of quantitative data,
detailed experimental protocols for key assays, and visualizations of the critical pathways and
structural relationships to provide a comprehensive resource for researchers in the field.

Introduction

NIMA-related kinase 7 (NEK7) has been identified as a crucial component in the activation of
the NLRP3 inflammasome, a key player in innate immunity and inflammatory diseases.[1] The
kinase-independent scaffolding function of NEK7 is thought to be essential for NLRP3
oligomerization and subsequent inflammasome assembly. Consequently, targeted degradation
of NEK7 presents a promising therapeutic strategy for a range of inflammatory disorders.

NK7-902 is a potent and selective molecular glue degrader that hijacks the ubiquitin-
proteasome system to eliminate NEK7.[2][3] Unlike traditional inhibitors, which only block a
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specific function of a protein, degraders physically remove the entire protein, offering a
potentially more profound and durable therapeutic effect. NK7-902 functions by inducing
proximity between NEK7 and Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-
DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][4] This induced proximity leads to
the polyubiquitination of NEK7 and its subsequent degradation by the proteasome.

This guide will explore the structural determinants of NK7-902-mediated NEK7 degradation,
providing a detailed look at the molecular interactions and the experimental methodologies
used to elucidate this mechanism.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity and
properties of NK7-902.

Table 1: In Vitro Degradation and Binding Affinity of NK7-902

Parameter Cell Type | System Value Reference

Human Primary

DC50 0.2nM [4][5]
Monocytes

Human PBMCs 1.6 nM [4115]

Mouse Splenocytes 54.2 nM [4105]
Human Primary

Dmax > 95% [4115]
Monocytes

KD (NK7-902 to

Human 49 nM [6]
DDB1:CRBN)
Mouse 702 nM [6]
KD (NEK7 recruitment
to DDB1:CRBN with Human 1.5 uM [6]
NK7-902)
Mouse 2.6 uM [6]
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Table 2: Pharmacokinetic Properties of NK7-902

Species Parameter Value Reference
Rat (oral) AUC 981 nM:-h- kg/mg [4]

CL 26 mL/min/kg [4]

Bioavailability 62% [4]

Y2 4h [4]

Cynomolgus Macaque

(0.2 mg/kg oral) Cmax 257 nM [4]
AUC 1600 nM-h [4]
CL 26 mL/min/kg [4]
v 35h 4]
Bioavailability 50% [4]

Sighaling and Degradation Pathway

The following diagram illustrates the proposed signaling pathway for NK7-902-induced NEK7
degradation.
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NK7-902 mediated NEK7 degradation pathway.

Structural Basis of Ternary Complex Formation

The cornerstone of NK7-902's activity is its ability to induce and stabilize a ternary complex
between NEK7 and CRBN. A cryo-electron microscopy (cryo-EM) structure of the DDB1-
CRBN-NK7-902-NEK7 complex has revealed the precise molecular interactions that govern
this process.[7]

NK7-902 binds to the thalidomide-binding pocket of CRBN.[6] A key structural feature of NEK7,
a [3-hairpin loop containing a critical glycine residue (G57), acts as a "degron” that is
recognized by the NK7-902-bound CRBN.[2] The molecular glue, NK7-902, effectively extends
the binding interface of CRBN, creating a neo-surface that has high affinity and specificity for
the NEK7 B-hairpin. This interaction is crucial for the recruitment of NEK7 to the E3 ligase
complex.[6]
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The cryo-EM structure provides a high-resolution map of the protein-protein and protein-ligand
interfaces, guiding our understanding of the specificity and potency of NK7-902.

The following diagram illustrates the key components and their relationships in the ternary
complex.

binds in
thalidomide pocket

Click to download full resolution via product page

Structural relationships in the ternary complex.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize NK7-902 are provided
below.
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Cryo-Electron Microscopy (Cryo-EM) of the Ternary
Complex

This protocol outlines the general workflow for determining the structure of the DDB1-CRBN-
NK7-902-NEK7 ternary complex.

. Protein Expression and Purification:

Human DDB1 and CRBN are co-expressed in insect cells (e.g., Spodoptera frugiperda) and
purified as a complex.

Human NEK?7 is expressed in E. coli and purified.
. Ternary Complex Formation:

The purified DDB1-CRBN complex and NEK7 are mixed in a specific molar ratio with an
excess of NK7-902.

The complex is incubated to allow for stable association.
. Cryo-EM Grid Preparation:

A small volume (e.g., 3 pL) of the ternary complex solution is applied to a glow-discharged
cryo-EM grid (e.g., Quantifoil R1.2/1.3).

The grid is blotted to create a thin film of the solution and rapidly plunge-frozen in liquid
ethane using a vitrification robot (e.g., Vitrobot Mark V).

. Data Acquisition:

Data is collected on a high-end transmission electron microscope (e.g., Titan Krios)
equipped with a direct electron detector (e.g., Gatan K3).

Automated data collection software is used to acquire a large number of movies of the frozen
particles.

. Image Processing and 3D Reconstruction:
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Motion Correction: The movie frames are aligned to correct for beam-induced motion.
CTF Estimation: The contrast transfer function of each micrograph is determined.
Particle Picking: Individual particle images are selected from the micrographs.

2D Classification: Particles are classified into different 2D class averages to remove junk
particles and assess conformational homogeneity.

Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.
3D Refinement: The 3D model is refined against the particle images to high resolution.

Model Building and Refinement: An atomic model is built into the final cryo-EM density map
and refined.

Surface Plasmon Resonance (SPR) Binding Assays

SPR is used to quantitatively measure the binding affinities between the different components.
1. Immobilization of Ligand:

Human or mouse DDB1:CRBN is immobilized on a sensor chip (e.g., CM5 chip) via amine
coupling.

. Analyte Injection and Binding Measurement:

NK7-902 to CRBN: A dilution series of NK7-902 is injected over the immobilized
DDB1:CRBN surface to determine the binding affinity (KD).

NEK7 Recruitment: A constant concentration of NK7-902 is pre-mixed with a dilution series
of NEK7 and injected over the DDB1:CRBN surface to measure the affinity of NEK7
recruitment.

. Data Analysis:

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding)
to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD)
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constants.

Mass Spectrometry-Based Proteomics for Selectivity
Profiling

This protocol is used to assess the selectivity of NK7-902 across the proteome.
1. Cell Culture and Treatment:

e Human primary monocytes are cultured and treated with either DMSO (vehicle control) or a
high concentration of NK7-902 (e.g., 1 uM) for a specified time (e.g., 18 hours).

2. Cell Lysis and Protein Digestion:

o Cells are lysed, and the proteins are extracted.

e Proteins are reduced, alkylated, and digested into peptides using trypsin.
3. Tandem Mass Tag (TMT) Labeling:

o Peptides from each condition (DMSO and NK7-902 treated) are labeled with different TMT
isobaric tags.

e The labeled samples are then pooled.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

e The pooled, labeled peptide mixture is fractionated by high-pH reversed-phase liquid
chromatography.

o Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer
(e.q., Orbitrap).

5. Data Analysis:
e The raw MS data is processed using software such as Proteome Discoverer.

» Peptides and proteins are identified by searching against a human protein database.
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e The relative abundance of each protein in the NK7-902-treated sample compared to the
DMSO control is quantified based on the TMT reporter ion intensities.

« Statistical analysis is performed to identify proteins that are significantly downregulated upon
NK7-902 treatment.

Automated Capillary Western Blotting (WES/Jess)

This method provides a quantitative and high-throughput alternative to traditional Western
blotting for measuring protein degradation.

1. Sample Preparation:

e Cells are treated with a dilution series of NK7-902 for a specified time.
o Cells are lysed, and the total protein concentration is determined.

e Lysates are denatured and reduced.

2. Assay Plate Preparation:

e The prepared samples, primary antibodies (e.g., anti-NEK7 and anti--actin as a loading
control), secondary antibodies, and detection reagents are loaded into a 25-well microplate
according to the manufacturer's instructions (ProteinSimple).

3. Automated Electrophoresis and Immunodetection:
e The microplate and a capillary cartridge are placed into the WES or Jess instrument.

e The instrument automatically performs size-based protein separation by capillary
electrophoresis, immobilization of proteins to the capillary wall, immunoprobing with primary
and secondary antibodies, and chemiluminescent detection.

4. Data Analysis:

e The instrument's software quantifies the chemiluminescent signal for each protein, providing
a quantitative measure of protein levels.
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o NEK?7 protein levels are normalized to the loading control (3-actin).

e The DC50 value (concentration at which 50% of the protein is degraded) is calculated by

fitting the data to a dose-response curve.

Experimental and Discovery Workflow

The following diagram outlines the general workflow used in the discovery and characterization

of NK7-902.
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Discovery and characterization workflow for NK7-902.

Conclusion

NK7-902 represents a significant advancement in the targeted degradation of NEK7. The
structural and mechanistic studies detailed in this guide provide a clear understanding of how
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this molecular glue leverages the cellular protein degradation machinery to selectively eliminate
its target. The high-resolution structure of the ternary complex offers a blueprint for the rational
design of future molecular glue degraders with improved properties. The quantitative data and
detailed experimental protocols presented herein serve as a valuable resource for researchers
working to further explore the therapeutic potential of NEK7 degradation and to develop novel
protein degraders for other challenging drug targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15606143?utm_src=pdf-custom-synthesis
https://www.protocols.io/view/baf-protocol-014-tmt-based-proteomics-isobaric-iso-rm7vzj77xlx1/v1
https://www.protocols.io/view/baf-protocol-014-tmt-based-proteomics-isobaric-iso-rm7vzj77xlx1/v1
https://myscope.training/CRYO_Introducing_Single_Particle_Analysis
https://documents.thermofisher.com/TFS-Assets/MSD/Datasheets/cryo-em-reconstruction-datasheet-ds0265.pdf
https://support.proteomesoftware.com/hc/en-us/articles/115000089943-TMT-Quantiation-Settings-in-Proteome-Discover-2-x
https://inext-discovery.eu/download/?file=jove-protocol-62415-single-particle-cryo-electron-microscopy-from-sample-to-structure.pdf&do=do
https://www.biorxiv.org/content/10.1101/2024.11.06.622079v1
https://www.researchgate.net/publication/364964420_Comparative_Evaluation_of_Proteome_Discoverer_and_FragPipe_for_the_TMT-Based_Proteome_Quantification
https://www.benchchem.com/product/b15606143#the-structural-basis-for-nk7-902-induced-nek7-degradation
https://www.benchchem.com/product/b15606143#the-structural-basis-for-nk7-902-induced-nek7-degradation
https://www.benchchem.com/product/b15606143#the-structural-basis-for-nk7-902-induced-nek7-degradation
https://www.benchchem.com/product/b15606143#the-structural-basis-for-nk7-902-induced-nek7-degradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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